
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid is an organic compound with a unique structure that includes an indene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying biochemical pathways.
Industry: Used in the production of polymers and other industrial chemicals
作用機序
The mechanism by which 3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indene moiety allows the compound to fit into specific binding sites, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene-1-methanamine: Shares the indene structure but differs in functional groups.
2-Methylpropanoic acid: Similar in having a propanoic acid moiety but lacks the indene structure
Uniqueness
3-(4-Methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid is unique due to its combination of the indene moiety with a propanoic acid group, providing distinct chemical and biological properties that are not found in similar compounds.
特性
CAS番号 |
62677-96-7 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
3-(4-methyl-2,3-dihydro-1H-inden-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-2-4-12-10(5-7-11(9)12)6-8-13(14)15/h2-4,10H,5-8H2,1H3,(H,14,15) |
InChIキー |
FFCPBUUBYIBZLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC(C2=CC=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



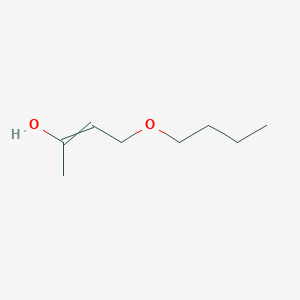
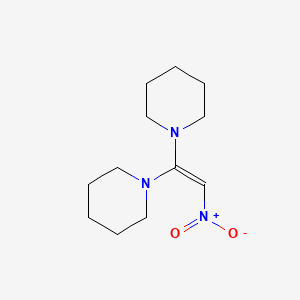

![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
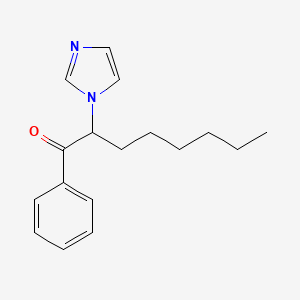

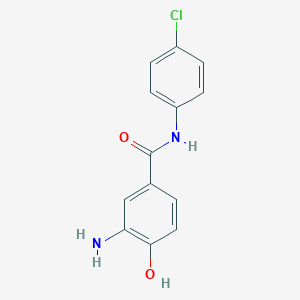
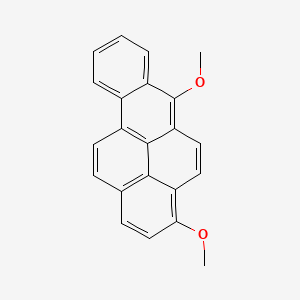

phosphanium chloride](/img/structure/B14512051.png)
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
